(2E)-3-phenyl-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide
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Overview
Description
(2E)-3-phenyl-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide is an organic compound characterized by its complex structure, which includes phenyl and formamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Amide Bond: The initial step involves the reaction of an appropriate amine with a carboxylic acid derivative to form an amide bond. For instance, phenylformamide can be synthesized by reacting aniline with formic acid.
Alkylation: The next step involves the alkylation of the amide with an alkyl halide, such as isopropyl bromide, under basic conditions to introduce the N-(propan-2-yl) group.
Condensation Reaction: Finally, the condensation of the resulting intermediate with a phenyl-substituted aldehyde or ketone under acidic or basic conditions leads to the formation of the this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the amide nitrogen, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-phenyl-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide and phenyl groups, which are common motifs in biological molecules.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which (2E)-3-phenyl-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenyl and formamido groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-phenyl-2-(phenylformamido)-N-methylprop-2-enamide: Similar structure but with a methyl group instead of an isopropyl group.
(2E)-3-phenyl-2-(phenylformamido)-N-ethylprop-2-enamide: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
The uniqueness of (2E)-3-phenyl-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group can affect the compound’s steric and electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
N-[(E)-3-oxo-1-phenyl-3-(propan-2-ylamino)prop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14(2)20-19(23)17(13-15-9-5-3-6-10-15)21-18(22)16-11-7-4-8-12-16/h3-14H,1-2H3,(H,20,23)(H,21,22)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQALHBHAZNIXQL-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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